molecular formula C20H22N2O3 B5082977 phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No.: B5082977
M. Wt: 338.4 g/mol
InChI Key: NXYYTTWZILQXKN-UHFFFAOYSA-N
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Description

Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, antimicrobial activity, anti-inflammatory activity, and neuroprotective activity. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its synthetic accessibility, which makes it a useful tool for the synthesis of new compounds with potential applications in various fields. This compound is also relatively stable and can be stored for extended periods without significant degradation.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments. This compound is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate and its derivatives. One area of research is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the development of new drugs with novel mechanisms of action.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, antimicrobial activity, anti-inflammatory activity, and neuroprotective activity. Despite some limitations, this compound remains a useful tool for the synthesis of new compounds with potential applications in various fields. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzene with ethyl chloroformate to form ethyl 2,5-dimethylbenzoate. The resulting compound is then reacted with pyrrolidine and 4-dimethylaminopyridine to obtain the final product, this compound.

Scientific Research Applications

Phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. This compound has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
In drug discovery, this compound has been used as a template for the development of new drugs with improved pharmacological properties. This compound derivatives have been synthesized and evaluated for their potential as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. This compound derivatives have been used to prepare polymers, dendrimers, and other materials with potential applications in drug delivery, sensors, and catalysis.

Properties

IUPAC Name

phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-10-11-15(2)17(13-14)21-19(23)18-9-6-12-22(18)20(24)25-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYTTWZILQXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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